Ethanamine, 2,2-dichloro-N-methyl-

Physicochemical profiling Drug design ADME prediction

Ethanamine, 2,2-dichloro-N-methyl- (CAS 16521-25-8), also named 2,2-dichloro-N-methylethanamine or (2,2-dichloroethyl)(methyl)amine, is a halogenated primary aliphatic amine bearing a gem‑dichloromethyl moiety on a two‑carbon ethanamine backbone. With a molecular formula of C₃H₇Cl₂N and a molecular weight of 128.00 g/mol, it is supplied as a free base at a minimum purity of 95%.

Molecular Formula C3H7Cl2N
Molecular Weight 128.00 g/mol
CAS No. 16521-25-8
Cat. No. B13240953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanamine, 2,2-dichloro-N-methyl-
CAS16521-25-8
Molecular FormulaC3H7Cl2N
Molecular Weight128.00 g/mol
Structural Identifiers
SMILESCNCC(Cl)Cl
InChIInChI=1S/C3H7Cl2N/c1-6-2-3(4)5/h3,6H,2H2,1H3
InChIKeyGXMBXAFPYICUDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanamine, 2,2-dichloro-N-methyl- (CAS 16521-25-8): Procurement-Ready Chemical Profile for Research and Industrial Synthesis


Ethanamine, 2,2-dichloro-N-methyl- (CAS 16521-25-8), also named 2,2-dichloro-N-methylethanamine or (2,2-dichloroethyl)(methyl)amine, is a halogenated primary aliphatic amine bearing a gem‑dichloromethyl moiety on a two‑carbon ethanamine backbone . With a molecular formula of C₃H₇Cl₂N and a molecular weight of 128.00 g/mol, it is supplied as a free base at a minimum purity of 95% . The compound is recognized as a potent electrophilic alkylating agent and is utilized as a versatile building block in organic synthesis, medicinal chemistry, and the preparation of pharmaceutical intermediates [1].

Why Generic Substitution Fails for Ethanamine, 2,2-dichloro-N-methyl-: Structural and Reactivity Differentiators


Ethanamine, 2,2-dichloro-N-methyl- cannot be treated as a generic analog of the clinically established nitrogen mustard mechlorethamine (bis(2-chloroethyl)methylamine, CAS 51-75-2) or the mono‑chlorinated 2-chloro-N-methylethanamine (CAS 32315-92-7). The presence of both chlorine atoms on the same carbon (geminal arrangement) fundamentally alters the compound's alkylation stoichiometry, hydrolysis pathway, and physicochemical profile relative to the vicinal chloroethyl‑amine architecture [1]. These differences translate into distinct reactivity, toxicity, and synthetic utility, making direct interchange impossible without risking experimental failure or procurement of an unsuitable reagent.

Quantitative Evidence Guide: Ethanamine, 2,2-dichloro-N-methyl- vs. Closest Analogs


Molecular Descriptor Head-to-Head: Lipophilicity, Hydrogen‑Bonding, and Molecular Weight

Ethanamine, 2,2-dichloro-N-methyl- exhibits a distinct combination of physicochemical descriptors compared to its closest structural analogs. It possesses a higher computed lipophilicity (XLogP3 = 1.1) than mechlorethamine (XLogP3 = 0.9) and the mono‑chlorinated analog 2-chloro-N-methylethanamine (XLogP3 = 0.4), while retaining a single hydrogen‑bond donor (N–H) that is absent in the tertiary amine mechlorethamine [1][2][3]. Its molecular weight (128.00 g/mol) is intermediate between 2-chloro-N-methylethanamine (93.55 g/mol) and mechlorethamine (156.05 g/mol) [1][2][3]. These values indicate that 2,2-dichloro-N-methylethanamine is more membrane‑permeable than mechlorethamine yet less volatile than the mono‑chlorinated analog.

Physicochemical profiling Drug design ADME prediction

Alkylation Stoichiometry: Monofunctional Electrophile vs. Bifunctional Cross‑Linker

Ethanamine, 2,2-dichloro-N-methyl- is classified as a monofunctional alkylating agent because the gem‑dichloromethyl group can transfer only one alkyl unit to a nucleophile, whereas mechlorethamine acts as a bifunctional alkylator capable of forming DNA inter‑strand cross‑links via sequential aziridinium ion formation at each chloroethyl arm [1][2]. Cross‑linking capacity is a critical determinant of cytotoxic potency and mutagenicity, meaning that substitution of mechlorethamine with 2,2-dichloro-N-methylethanamine would drastically alter the biological endpoint in any assay reliant on bifunctional DNA damage.

DNA alkylation Cross-linking Chemotherapeutic mechanism

Hydrolytic Fate: Carbonyl Formation vs. Aziridinium Ion Pathway

Under aqueous conditions, geminal dichlorides such as ethanamine, 2,2-dichloro-N-methyl- undergo hydrolysis to yield carbonyl compounds—specifically, N-methylaminoacetaldehyde—rather than forming highly reactive aziridinium ions typical of mechlorethamine [1][2]. The aziridinium ion intermediate is responsible for the potent vesicant and DNA‑alkylating properties of nitrogen mustards; its absence in the gem‑dichloro scaffold implies a fundamentally different toxicological and reactivity profile, making this compound unsuitable as a direct replacement in applications that rely on rapid, bifunctional alkylation.

Hydrolysis stability Reaction mechanism Detoxification

Commercial Purity and Storage: Defined Specifications for Reproducible Research

Commercially available ethanamine, 2,2-dichloro-N-methyl- is supplied with a guaranteed minimum purity of 95% and recommended long-term storage in a cool, dry place, without the stringent −20°C requirement mandated for the hygroscopic mechlorethamine hydrochloride salt [1]. This simpler storage profile reduces cold‑chain logistics costs and minimizes the risk of hydrolytic degradation during repeated freeze‑thaw cycles, a practical advantage for laboratories with limited cold‑storage capacity.

Quality control Storage stability Procurement specification

Best Application Scenarios for Ethanamine, 2,2-dichloro-N-methyl- Based on Evidence


Monofunctional Alkylating Probe in DNA Damage Studies

When experimental design requires a single alkylation event to avoid the confounding effects of DNA cross-linking and strand breaks induced by bifunctional mustards, 2,2-dichloro-N-methylethanamine serves as a monofunctional electrophile that transfers a single alkyl group. This simplifies interpretation of mutagenesis and repair pathway studies [1].

Synthetic Intermediate for Masked Carbonyl Synthons

The gem‑dichloro group hydrolyzes cleanly to N-methylaminoacetaldehyde under mild aqueous conditions, providing a stable, storable precursor for aldehyde building blocks in heterocycle synthesis and medicinal chemistry campaigns where direct aldehyde handling is impractical [1].

Lipophilic Scaffold for CNS-Penetrant Library Design

With an XLogP3 of 1.1—higher than both mechlorethamine (0.9) and the mono‑chloro analog (0.4)—this compound offers a starting point for designing central nervous system‑penetrant molecules that require balanced lipophilicity and a single hydrogen‑bond donor for target engagement [2].

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